Home > Products > Building Blocks P5081 > 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine - 1221288-28-3

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Catalog Number: EVT-1667586
CAS Number: 1221288-28-3
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. It features a pyrazole ring fused with a pyridine ring and is substituted with a hydroxymethyl group and a methyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Source

This compound can be synthesized through various chemical reactions involving pyrazole derivatives and pyridine precursors. It may also be found in nature or derived from natural products, though specific natural sources are not well-documented in the literature.

Classification

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is classified as a heterocyclic aromatic compound. It falls under the broader category of nitrogen-containing heterocycles, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine typically involves:

  1. Formation of the Pyrazole Ring: This can be achieved using hydrazine derivatives and appropriate carbonyl compounds.
  2. Fused Pyridine Formation: The pyrazole can be reacted with pyridine derivatives to form the fused structure.
  3. Hydroxymethylation: The introduction of the hydroxymethyl group is often accomplished through formaldehyde or similar reagents under acidic or basic conditions.

Technical Details

The synthesis may require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine can be depicted as follows:

  • Chemical Formula: C8_{8}H10_{10}N4_{4}O
  • Molecular Weight: Approximately 178.19 g/mol

Data

The structural representation includes:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms).
  • A fused pyridine ring (six-membered ring containing one nitrogen atom).
  • Hydroxymethyl and methyl substituents attached to the pyrazole nitrogen.
Chemical Reactions Analysis

Reactions

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The hydroxymethyl group can undergo reactions with electrophiles.
  2. Condensation Reactions: It may react with carbonyl compounds to form more complex structures.
  3. Oxidation/Reduction Reactions: The hydroxymethyl group can be oxidized to form an aldehyde or reduced to form an alcohol.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently.

Mechanism of Action

Process

The mechanism of action for biological activities attributed to 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is not fully elucidated but may involve:

  1. Interaction with Enzymes: The compound may act as an inhibitor or modulator of specific enzymes.
  2. Receptor Binding: It could bind to biological receptors influencing various signaling pathways.

Data

Research into its pharmacological properties indicates potential effects on central nervous system targets, although further studies are necessary for comprehensive understanding.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents and electrophiles due to the presence of functional groups.
Applications

Scientific Uses

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting neurological disorders or other diseases.
  2. Biochemical Research: Investigating its role in enzyme inhibition or receptor interactions.
  3. Material Science: Possible use in developing novel materials due to its unique structural properties.
Historical Evolution & Contextualization in Heterocyclic Chemistry

Emergence of Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in drug discovery, first identified over a century ago. The foundational synthesis of monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) was reported by Ortoleva in 1908 via treatment of diphenylhydrazone and pyridine with iodine [3] [7]. This bicyclic framework gained significant attention due to its structural resemblance to purine nucleobases adenine and guanine, enabling biomimetic interactions with biological targets [3] [7]. The scaffold's versatility is evidenced by the explosive growth in derivative development – over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine compounds have been documented in scientific literature and patents as of 2022, appearing in more than 5,500 references (including 2,400 patents) [3] [7]. This molecular architecture permits extensive structural diversification with substituents possible at five key positions (N1, C3, C4, C5, C6), creating vast opportunities for structure-activity relationship exploration and target-specific optimization in drug design campaigns [7].

Table 1: Distribution of Substituents at Key Positions in Documented 1H-Pyrazolo[3,4-b]pyridine Derivatives (Source: SciFinder Analysis 2012-2022)

PositionMost Common SubstituentPrevalence (%)Secondary Substituents (Prevalence)
N1Methyl31.78%Alkyl (23.27%), Phenyl (15.17%), H (19.70%)
C3Methyl46.77%H (30.83%), Heterocycle (4.88%), NH₂ (4.69%)
C4-C6Diverse functionalizationVariableCarbonyl, Hydroxy, Aryl, Heteroaryl

The scaffold's pharmaceutical significance is demonstrated by DrugBank records identifying 14 distinct 1H-pyrazolo[3,4-b]pyridine derivatives in various research and development phases as of 2022: 7 classified as Experimental (demonstrating confirmed biological activity), 5 as Investigational (undergoing clinical evaluation), and 2 as Approved drugs [3] [7]. This trajectory underscores the scaffold's transition from chemical curiosity to validated pharmacophore with established clinical relevance.

Chronological Development of N1-Methyl Pyrazolo[3,4-b]pyridine Derivatives

The strategic incorporation of methyl groups at the N1 position emerged as a critical advancement in pyrazolo[3,4-b]pyridine chemistry. This structural modification addressed fundamental challenges in regioselectivity and tautomeric stability inherent to the parent system. Computational analyses (AM1 and DFT methods) established the significant thermodynamic preference (~37.03 kJ/mol or 9 kcal/mol) for the 1H-tautomer over the 2H-tautomer in unsubstituted derivatives, resolving earlier synthetic ambiguities [3] [7]. The N1-methyl substitution effectively locked the tautomeric form, eliminated regioisomeric complications during synthesis, and enhanced aromaticity across both rings through optimized π-electron delocalization [7].

Synthetic methodologies evolved substantially from Bulow's 1911 report of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [3] [7]. Contemporary approaches now leverage diverse strategies including multicomponent reactions, transition metal-catalyzed cross-couplings, and ring-closing metatheses to access N1-methylated derivatives with complex substitution patterns. The predominance of N1-methyl variants (31.78% of all documented derivatives) reflects their synthetic accessibility and enhanced physicochemical profiles [7].

Table 2: Historical Development of N1-Methyl Pyrazolo[3,4-b]pyridine Derivatives

Time PeriodKey AdvancementSignificance
1908-1911Ortoleva's foundational synthesis; Bulow's N-phenyl derivativesEstablished core synthetic approaches to bicyclic framework
Mid-20th C.Tautomeric characterization; Regioselectivity challenges in substitution reactionsRecognized need for N-blocking strategies
1980s-2000sComputational studies confirming 1H-tautomer stability; N1-methylation protocolsProvided theoretical basis for regiocontrolled synthesis
2012-PresentTargeted kinase inhibitors; Immuno-oncology applications (PD-1/PD-L1 inhibitors)Translation to clinical candidates; 14 compounds in DrugBank pipeline [3] [7]

The therapeutic focus for N1-methyl derivatives has expanded dramatically, particularly since 2012, with applications spanning tyrosine kinase inhibitors, antiviral agents, and most notably, immuno-oncology therapeutics. The ring-fused 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives exemplify this evolution, with compound D38 demonstrating potent PD-1/PD-L1 inhibition (IC₅₀ = 9.6 nM) through a unique small-molecule approach distinct from antibody-based therapies [4].

Role of Hydroxymethyl Substituents in Bioactive Heterocycle Design

The hydroxymethyl (-CH₂OH) functionalization at the C5 position represents a strategic molecular design element that significantly enhances the drug-like properties and target engagement capabilities of pyrazolo[3,4-b]pyridine derivatives. This polar substituent serves multiple critical roles in medicinal chemistry applications:

  • Hydrogen-Bonding Capacity: The hydroxyl group functions as both hydrogen bond donor and acceptor, enabling specific interactions with biological targets that enhance binding affinity and selectivity. This capability is particularly valuable in targeting polar binding pockets in enzymes and protein-protein interaction interfaces [7] .
  • Metabolic Handle: The hydroxymethyl group provides a site for controlled Phase II metabolism (glucuronidation/sulfation) without generating reactive metabolites, potentially improving pharmacokinetic profiles compared to methyl or halogen substituents [5] .
  • Synthetic Versatility: This functional group serves as a chemical handle for further derivatization, enabling the construction of diverse molecular libraries through esterification, etherification, oxidation to aldehydes/carboxylic acids, or incorporation into larger pharmacophores [2] [5]. The commercial availability of 5-hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 2097329-63-8, 1221288-28-3) from multiple suppliers underscores its utility as a synthetic building block [2] [5].

In pyrazolo[3,4-b]pyridines specifically, the C5-hydroxymethyl substitution has demonstrated significant biological effects. Molecular hybridization strategies incorporating this moiety have yielded compounds with dual antimicrobial and anticancer activities. Notably, Schiff base derivative 7b (incorporating the hydroxymethyl-pyrazolopyridine core) exhibited exceptional potency against MCF7 breast adenocarcinoma cells (IC₅₀ = 0.0001 μM) and Hep G2 hepatocellular carcinoma cells (IC₅₀ = 0.0158 μM), surpassing doxorubicin in activity against the former cell line . The hydroxymethyl analog also demonstrated potent antifungal activity against Fusarium oxysporum (MIC = 0.98 μg/mL), rivaling amphotericin B .

Table 3: Biological Activities of C5-Hydroxymethyl Pyrazolo[3,4-b]pyridine Derivatives

Biological ActivityDerivative StructurePotencyReference Standard
Antiproliferative (MCF7 cells)Schiff base derivative 7bIC₅₀ = 0.0001 μMDoxorubicin (IC₅₀ = 0.099 μM)
Antiproliferative (Hep G2 cells)Schiff base derivative 7bIC₅₀ = 0.0158 μMDoxorubicin (IC₅₀ = 0.008 μM)
Antifungal (Fusarium oxysporum)Hydroxymethyl core derivativeMIC = 0.98 μg/mLAmphotericin B (MIC = 0.03-0.98 μg/mL)
PD-1/PD-L1 InhibitionRing-fused pyrazolopyridine derivative D38IC₅₀ = 9.6 nM; EC₅₀ = 1.61 μM (cell assay)Monoclonal antibody therapeutics

The hydroxymethyl group's impact extends beyond direct target binding to influence physicochemical properties. It significantly improves aqueous solubility compared to unsubstituted or alkyl-substituted analogs, addressing a common limitation in heterocyclic drug development. This enhanced solubility-profile facilitates formulation development and improves bioavailability parameters [5] . Additionally, the group's metabolic stability and low potential for generating reactive intermediates contribute to improved safety profiles in preclinical assessments .

Table 4: Documented Chemical Identifiers for 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Identifier TypeValue
Systematic Name{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol
CAS Registry 12097329-63-8
CAS Registry 21221288-28-3
Molecular FormulaC₈H₉N₃O
Other Synonyms(1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)METHANOL; 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-methanol; MFCD17016020; WYB28828; PB19524; AS-51175

Properties

CAS Number

1221288-28-3

Product Name

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-4,12H,5H2,1H3

InChI Key

RASCLUNPZHSAMK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=N2)CO)C=N1

Canonical SMILES

CN1C2=C(C=C(C=N2)CO)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.